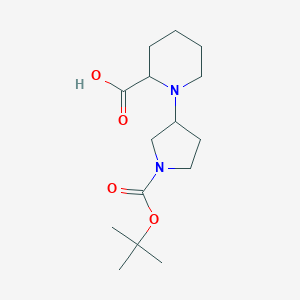

![molecular formula C9H7BrN2O2 B6353952 Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate CAS No. 1806517-50-9](/img/structure/B6353952.png)

Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

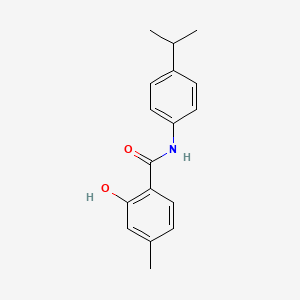

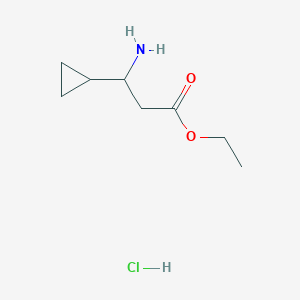

“Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” is a chemical compound with the CAS Number: 1806517-50-9 . It has a molecular weight of 255.07 . The IUPAC name for this compound is “methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” and its InChI Code is 1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3, (H,11,12) .

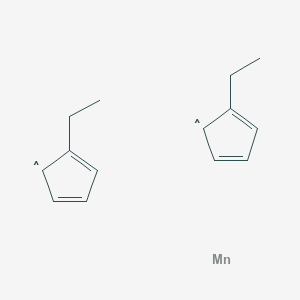

Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” can be represented by the linear formula C9H7BRN2O2 . The compound contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” are not explicitly mentioned in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical and Chemical Properties Analysis

“Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” is a solid compound . It is highly soluble in water and other polar solvents . The compound shows both acidic and basic properties due to its amphoteric nature .Applications De Recherche Scientifique

Structural Analysis and Synthesis

Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate is a compound of interest in various scientific research areas, primarily for its structural and synthetic applications. One study focused on the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained during the synthesis of an antitubercular agent. This study highlights the compound's relevance in developing pharmaceutical agents (Richter et al., 2023).

Another research area explores the synthesis and structural elucidation of benzimidazole compounds and their regioisomers, demonstrating their potential in designing amyloid-avid probes, which are crucial for understanding and treating neurodegenerative diseases (Ribeiro Morais et al., 2012).

Antimicrobial and Antioxidant Activities

The compound's derivatives have been evaluated for antimicrobial and antioxidant activities, illustrating the chemical's versatility in medicinal chemistry. For instance, novel 1H-benzo[d]imidazole derivatives have shown promising tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, suggesting potential applications in treating tuberculosis (Gobis et al., 2015). Similarly, a series of synthesized compounds based on the benzimidazole framework exhibited significant antioxidant and antimicrobial properties, highlighting the structure-activity relationship crucial for drug discovery (Bassyouni et al., 2012).

Synthesis of Novel Compounds

Research has also delved into the synthesis of novel compounds utilizing methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate as a precursor or structural motif. For example, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol demonstrates the compound's utility in creating new materials with potential applications in high-performance polymers and other advanced materials (Sun Ducheng, 2012).

Furthermore, the development of azole antifungal agents through novel synthesis methods involving ring contraction highlights the compound's role in advancing antifungal therapy (RaneDinanath et al., 1988).

Safety and Hazards

The safety information for “Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound .

Mécanisme D'action

Target of Action

Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate, also known as MFCD28348408, is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

These interactions can result in changes at the molecular and cellular levels, contributing to their diverse biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which may influence their bioavailability .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that mfcd28348408 may have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

methyl 6-bromo-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWXTUDTTDQFJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.